(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol
Description
The compound (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol is a chiral cyclobutanol derivative featuring a 5-methyl-1,3,4-thiadiazole-2-amine substituent. The thiadiazole moiety is a known pharmacophore in medicinal chemistry, often associated with antimicrobial, antiviral, or enzyme-inhibitory activity .
Properties
IUPAC Name |
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4-9-10-7(12-4)8-5-2-3-6(5)11/h5-6,11H,2-3H2,1H3,(H,8,10)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFNPKQPCVMUIU-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC2CCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)N[C@@H]2CC[C@H]2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced via a nucleophilic substitution reaction, where a suitable thiadiazole precursor reacts with the cyclobutane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Biological Data: No direct cytotoxicity or antimicrobial data for the target compound is available in the evidence. However, structurally related cephalosporins (m/n) exhibit potent activity against Gram-positive bacteria, implying that the thiadiazole moiety is critical for target engagement .
- Regulatory Considerations : ’s RoHS guidelines are unrelated to this compound but highlight the importance of toxicity profiling for industrial or pharmaceutical use.
Biological Activity
The compound (1R,2R)-2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]cyclobutan-1-ol , identified by its CAS number 2290821-44-0, is a derivative of cyclobutanol featuring a thiadiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of the thiadiazole ring is significant, as it is known to enhance biological activity through various mechanisms.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclobutane ring substituted with a thiadiazole group that contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of 5-methyl-1,3,4-thiadiazole have been shown to possess antibacterial and antifungal activities. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli , as well as fungal strains like Candida albicans .
| Microbial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate to significant inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant antifungal activity |
Cytotoxicity and Antitumor Activity
In vitro studies have also explored the cytotoxic effects of this compound against various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in tumor cells. The mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the amino group in the structure enhances binding affinity to target sites, potentially leading to inhibition of key enzymes involved in microbial metabolism or tumor progression .
Case Studies
Several case studies have documented the efficacy of thiadiazole derivatives:
- Antibacterial Screening : A study screened various thiadiazole derivatives for their antibacterial properties using agar-well diffusion methods. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Another research focused on synthesizing analogs of thiadiazole compounds and assessing their cytotoxicity on cancer cell lines such as MCF7 (breast cancer) and HL60 (leukemia). The findings suggested that certain modifications in the structure could enhance cytotoxic effects significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
